
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexa-2,5-diene-1,4-dione core substituted with a methyl group and a phenylmethoxy group
Preparation Methods
The synthesis of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the use of cyclohexa-2,5-diene-1,4-dione as a starting material, which undergoes methylation and phenylmethoxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diene structure to a more saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions. Reagents such as halogens and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including cytotoxic effects against certain cancer cell lines. This makes it a potential candidate for the development of new anticancer agents.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications. Studies are ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can inhibit the expression of pro-apoptotic genes such as Hif3a, leading to reduced neuronal apoptosis and improved cognitive function in diabetic models .
Comparison with Similar Compounds
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione: This compound has been shown to ameliorate diabetic cognitive impairment by inhibiting neuronal apoptosis.
2-Hydroxy-5-Methoxy-3-Hexyl-Cyclohexa-2,5-Diene-1,4-Dione: Known for its cytotoxicity against various human tumor cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
423171-42-0 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
ZDOLCHSBHVUVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















